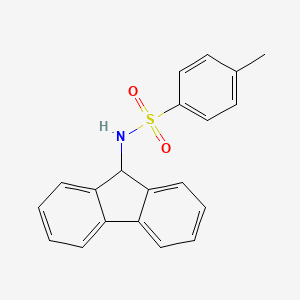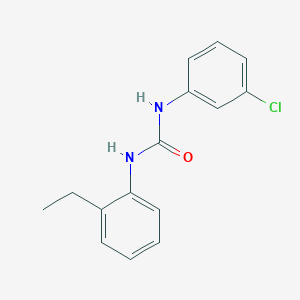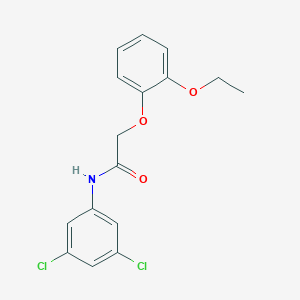![molecular formula C16H19ClN2O3 B5651927 4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5651927.png)
4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone" falls within a class of chemicals that have been the subject of research due to their interesting chemical structures and potential applications. Research in this area often focuses on the synthesis of novel compounds, understanding their molecular structure, and exploring their chemical and physical properties.
Synthesis Analysis
Pyrrolidinones, including compounds with complex substituents, can be synthesized through methods such as the cobalt carbonyl catalyzed carbonylation of azetidines. This approach allows for high yields and regioselectivity, demonstrating the versatility of synthesis techniques in creating complex molecular architectures (D. Roberto & H. Alper, 1989).
Molecular Structure Analysis
The crystal structure of compounds related to pyrrolidinone derivatives has been extensively studied. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the molecular geometry and interactions within the crystal lattice, contributing to the understanding of how structural features influence the properties of these compounds (Hu Yang, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidinone derivatives are diverse, with studies detailing various reaction mechanisms and outcomes. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids showcases the chemical reactivity and potential for creating functionalized molecules with specific properties (Raymond C. F. Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidinone derivatives are influenced by their molecular structure. Studies on polymorphs of related compounds, such as ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, help elucidate how crystal packing and hydrogen bonding affect melting points, solubility, and other physical properties (A. Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrolidinone derivatives are key areas of research. Studies exploring reactions with different reagents and under various conditions provide valuable insights into how these compounds can be functionalized and applied in different contexts. For example, the unexpected carbon dioxide insertion in reactions involving substituted azetidines highlights the novel reactivity pathways that can be explored (Shi et al., 2000).
Propriétés
IUPAC Name |
4-[3-(2-chlorophenoxy)azetidine-1-carbonyl]-1-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-2-18-8-11(7-15(18)20)16(21)19-9-12(10-19)22-14-6-4-3-5-13(14)17/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPROXPQHSJZBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CC(C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-Chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5651846.png)


![N,2,3-trimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5651870.png)

![N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5651874.png)

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5651885.png)
![methyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5651902.png)
![(3R*,4R*)-3-cyclopropyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5651906.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B5651913.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)
